molecular formula C10H10Cl2O3 B13476307 Methyl 3-(3,5-dichlorophenyl)-2-hydroxypropanoate

Methyl 3-(3,5-dichlorophenyl)-2-hydroxypropanoate

Cat. No.: B13476307
M. Wt: 249.09 g/mol
InChI Key: IXYCLTQCOPLXAS-UHFFFAOYSA-N
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Description

Methyl 3-(3,5-dichlorophenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a 3,5-dichlorophenyl ring and a 2-hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,5-dichlorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(3,5-dichlorophenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,5-dichlorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(3,5-dichlorophenyl)-2-oxopropanoate.

    Reduction: Formation of 3-(3,5-dichlorophenyl)-2-hydroxypropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3,5-dichlorophenyl)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 3-(3,5-dichlorophenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichlorophenylhydrazine hydrochloride: Used as a building block in the synthesis of other compounds.

    3,5-Dichloro-N-(2-chlorophenyl)benzamide: Known for its biological activity and used in medicinal chemistry.

    N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: Studied for its effects on Mycobacterium tuberculosis energetics.

Uniqueness

Methyl 3-(3,5-dichlorophenyl)-2-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ester and hydroxyl groups make it versatile for various chemical transformations, while the dichlorophenyl ring provides stability and potential for further functionalization.

Properties

Molecular Formula

C10H10Cl2O3

Molecular Weight

249.09 g/mol

IUPAC Name

methyl 3-(3,5-dichlorophenyl)-2-hydroxypropanoate

InChI

InChI=1S/C10H10Cl2O3/c1-15-10(14)9(13)4-6-2-7(11)5-8(12)3-6/h2-3,5,9,13H,4H2,1H3

InChI Key

IXYCLTQCOPLXAS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC(=CC(=C1)Cl)Cl)O

Origin of Product

United States

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